2-ALLYLOXYETHYL METHACRYLATE

Description

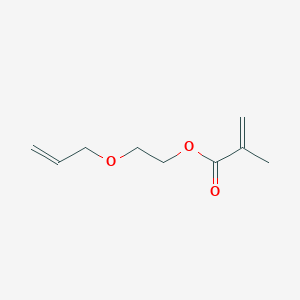

Structure

3D Structure

Properties

IUPAC Name |

2-prop-2-enoxyethyl 2-methylprop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14O3/c1-4-5-11-6-7-12-9(10)8(2)3/h4H,1-2,5-7H2,3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCYIYBNDJKVCBR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)C(=O)OCCOCC=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

121826-50-4 | |

| Record name | Poly(oxy-1,2-ethanediyl), α-(2-methyl-1-oxo-2-propen-1-yl)-ω-(2-propen-1-yloxy)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=121826-50-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID4066123 | |

| Record name | 2-(Allyloxy)ethyl methacrylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4066123 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16839-48-8 | |

| Record name | 2-Propenoic acid, 2-methyl-, 2-(2-propen-1-yloxy)ethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16839-48-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Propenoic acid, 2-methyl-, 2-(2-propen-1-yloxy)ethyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016839488 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Propenoic acid, 2-methyl-, 2-(2-propen-1-yloxy)ethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-(Allyloxy)ethyl methacrylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4066123 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(2-allyloxy)ethyl methacrylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.132 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 2 Allyloxyethyl Methacrylate Monomer

Esterification Pathways for Allyloxyethyl Methacrylate (B99206) Synthesis

The formation of the ester linkage in 2-allyloxyethyl methacrylate is accomplished through two principal synthetic routes: direct esterification and transesterification. Both methods are equilibrium reactions, necessitating specific strategies to drive the reaction toward the desired product.

Direct Esterification

This classical approach involves the reaction between methacrylic acid and 2-(allyloxy)ethanol. The reaction is an acid-catalyzed condensation reaction that produces this compound and water as a byproduct. To achieve high conversion rates, the equilibrium must be shifted to the product side. This is typically accomplished by continuously removing the water formed during the reaction, often through azeotropic distillation using an inert hydrocarbon solvent like toluene (B28343) or cyclohexane. googleapis.com The reaction temperature is generally maintained between 70 and 180°C. googleapis.com

Transesterification

Transesterification is a widely used industrial method for producing specialty methacrylates. In this process, a common alkyl methacrylate, such as methyl methacrylate (MMA), is reacted with 2-(allyloxy)ethanol. atamanchemicals.comgoogleapis.com The reaction involves the exchange of the alcohol group of the ester. To drive the reaction to completion, the lower-boiling alcohol byproduct, in this case, methanol, is continuously removed from the reaction mixture. googleapis.com This is often achieved by forming a low-boiling azeotrope with the excess methyl methacrylate, which is then distilled off. googleapis.comjustia.com Transesterification can offer advantages such as milder reaction conditions compared to direct esterification and avoiding the direct handling of corrosive methacrylic acid. The reaction is typically carried out at temperatures between 60°C and 130°C. googleapis.com

| Pathway | Reactants | Byproduct | Driving Principle |

| Direct Esterification | Methacrylic acid + 2-(allyloxy)ethanol | Water | Removal of water |

| Transesterification | Methyl methacrylate + 2-(allyloxy)ethanol | Methanol | Removal of methanol |

Catalytic Systems in Monomer Production

Catalysts are essential for achieving practical reaction rates in the synthesis of this compound. The choice of catalyst depends on the selected synthetic pathway.

For direct esterification , strong acid catalysts are commonly employed. These include homogeneous catalysts like sulfuric acid and p-toluenesulfonic acid, or heterogeneous catalysts such as strongly acidic ion-exchange resins. googleapis.comgoogle.comgoogle.com Heterogeneous catalysts are advantageous as they can be easily separated from the reaction mixture by filtration, simplifying the purification process.

In transesterification reactions, a variety of catalysts can be used. Metal-based catalysts are particularly effective. Zirconium compounds, such as zirconium acetylacetonate, have been shown to be highly active and selective for the transesterification of methacrylates with alcohols like allyl alcohol, resulting in a product with very high purity. justia.comgoogle.com Organotin compounds, including Dibutyltin oxide, are also utilized as catalysts in similar systems. google.com In other variations, alkaline substances like lithium hydroxide (B78521) or lithium alkoxides can serve as effective catalysts for the transesterification of methyl methacrylate with alcohols containing ether linkages. googleapis.com

| Catalyst Type | Examples | Applicable Pathway | Key Features |

| Homogeneous Acid | Sulfuric acid, p-toluenesulfonic acid | Direct Esterification | High activity; requires neutralization. google.com |

| Heterogeneous Acid | Strongly acidic ion-exchange resins | Direct Esterification | Easily separated; reusable. google.com |

| Metal-Based | Zirconium acetylacetonate, Dibutyltin oxide | Transesterification | High purity and selectivity. google.comgoogle.com |

| Alkaline | Lithium hydroxide, Lithium alkoxides | Transesterification | Effective for alcohols with ether groups. googleapis.com |

Purification Techniques for High-Purity Monomer

Achieving high purity is critical for methacrylate monomers to ensure proper performance in subsequent polymerization reactions. The purification process for this compound involves several steps to remove unreacted starting materials, catalysts, byproducts, and polymerization inhibitors that are often added during synthesis to prevent premature polymerization.

A common first step is a washing stage . The crude product is washed with an alkaline solution, such as 5% sodium hydroxide, to neutralize and remove acidic catalysts (e.g., sulfuric acid) and phenolic polymerization inhibitors (e.g., hydroquinone). cmu.educhemicalbook.comresearchgate.net This is followed by washing with water to remove any remaining salts and alkaline solution.

The primary method for isolating the final high-purity monomer is vacuum distillation . cmu.edu Distillation under reduced pressure is necessary to lower the boiling point of the monomer (boiling point of 69-70°C at 2 Torr), which prevents thermally induced polymerization that can occur at higher temperatures. chemicalbook.com This step effectively separates the this compound from less volatile impurities, such as residual catalysts and polymerization inhibitors, as well as more volatile components like unreacted alcohols.

For extremely high-purity requirements, column chromatography can be employed. Passing the monomer through a column packed with a neutral adsorbent like alumina (B75360) or silica (B1680970) gel can effectively remove trace impurities and residual inhibitors. cmu.edu

| Purification Step | Purpose | Reagents/Method | Impurities Removed |

| Alkaline Washing | Neutralization and Inhibitor Removal | Aqueous sodium hydroxide solution | Acid catalysts, phenolic inhibitors. cmu.eduresearchgate.net |

| Water Washing | Removal of Salts | Deionized water | Residual alkali and salts. sapub.org |

| Drying | Removal of Water | Anhydrous drying agents (e.g., MgSO₄) | Dissolved water. cmu.edu |

| Vacuum Distillation | Final Purification and Isolation | Distillation under reduced pressure | Unreacted reagents, byproducts, residual inhibitors. cmu.edu |

| Column Chromatography | Polishing for High Purity | Neutral alumina or silica gel | Trace polar impurities, inhibitors. cmu.edu |

Homopolymerization of 2 Allyloxyethyl Methacrylate

Mechanistic Investigations of 2-ALLYLOXYETHYL METHACRYLATE (B99206) Homopolymerization

The homopolymerization of 2-allyloxyethyl methacrylate is characterized by the presence of two distinct reactive sites: a methacrylate group and an allyl ether group. The methacrylate group is significantly more reactive towards free-radical polymerization than the allyl group. This difference in reactivity is a central feature of its polymerization behavior.

Initial stages of polymerization are typically dominated by the reaction of the methacrylate double bonds, leading to the formation of linear polymer chains with pendant allyl groups. However, as the polymerization progresses and monomer concentration decreases, the likelihood of chain transfer reactions involving the allylic protons increases. This can lead to branching and, under certain conditions, cross-linking, resulting in a polymer network. The mechanism can be further complicated by intramolecular cyclization reactions, where a growing radical chain end reacts with a pendant allyl group on the same chain.

Free Radical Polymerization Kinetics and Chain Growth

The kinetics of free radical polymerization of methacrylate monomers are well-established and generally follow a four-step mechanism: initiation, propagation, chain transfer, and termination.

Initiation: The process begins with the decomposition of an initiator, such as benzoyl peroxide or azobisisobutyronitrile (AIBN), to generate primary radicals. These radicals then attack the methacrylate double bond of a this compound monomer to start a polymer chain.

Chain Transfer: A growing polymer chain can terminate prematurely by transferring its radical activity to another molecule, such as a monomer, solvent, or a chain transfer agent. In the case of this compound, chain transfer to the allyl group is a significant consideration, potentially leading to branched structures.

Termination: The growth of a polymer chain is stopped by the reaction of two growing chain radicals, either through combination or disproportionation.

The kinetics are marked by an autoacceleration phenomenon, also known as the Trommsdorff or gel effect, which is common in the bulk polymerization of methacrylates. nih.gov This effect is characterized by a rapid increase in the polymerization rate and molecular weight at a certain conversion, caused by a decrease in the termination rate due to increased viscosity of the medium. nih.gov

Controlled Polymerization Approaches for Homopolymer Architecture

To overcome the limitations of conventional free radical polymerization, such as broad molecular weight distributions and limited control over polymer architecture, controlled or "living" radical polymerization (CRP) techniques have been developed. These methods allow for the synthesis of polymers with predetermined molecular weights, narrow polydispersity, and complex architectures.

Two of the most prominent CRP methods applicable to methacrylates are Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization. tcichemicals.com

Atom Transfer Radical Polymerization (ATRP): ATRP is a versatile technique that utilizes a transition metal complex (commonly copper-based) to reversibly activate and deactivate the growing polymer chains. tcichemicals.comcmu.edu This process maintains a low concentration of active radicals, suppressing termination reactions and allowing for controlled chain growth. cmu.educmu.edu For methacrylates, ATRP can be initiated by various alkyl halides in the presence of a copper(I) halide and a suitable ligand, such as a substituted bipyridine. cmu.educmu.edu

Reversible Addition-Fragmentation chain Transfer (RAFT) Polymerization: RAFT polymerization is another powerful CRP method that employs a chain transfer agent, typically a thiocarbonylthio compound, to mediate the polymerization. sigmaaldrich.com The RAFT agent reversibly transfers between active and dormant polymer chains, enabling control over the polymerization process. This method is known for its tolerance to a wide range of functional groups and reaction conditions. sigmaaldrich.com

These controlled polymerization techniques offer the potential to synthesize well-defined homopolymers of this compound with pendant allyl groups that can be further modified in subsequent post-polymerization reactions.

Influence of Reaction Conditions on Homopolymer Formation

The formation and properties of poly(this compound) are highly dependent on the reaction conditions employed during polymerization. Key parameters that exert a significant influence include:

Initiator Concentration: The concentration of the initiator directly affects the polymerization rate and the molecular weight of the resulting polymer. nih.gov Higher initiator concentrations lead to a faster reaction rate but generally produce polymers with lower molecular weights, as more polymer chains are initiated simultaneously. nih.gov

Temperature: Temperature plays a crucial role in both the initiation and propagation steps. Higher temperatures increase the rate of initiator decomposition, leading to a faster polymerization rate. However, elevated temperatures can also increase the likelihood of side reactions, such as chain transfer, which can affect the polymer's structure and properties.

Solvent: The choice of solvent can influence the polymerization kinetics and the solubility of the resulting polymer. For instance, polymerization in aqueous media can be affected by the pH and the potential for monomer hydrolysis. engconfintl.org

Monomer Concentration: The initial monomer concentration impacts the polymerization rate and can influence the onset of the gel effect in bulk polymerizations.

By carefully controlling these reaction conditions, it is possible to tailor the molecular weight, polydispersity, and architecture of the resulting poly(this compound) to suit specific applications.

Table of Reaction Parameters and Their Effects on Homopolymerization

| Parameter | Effect on Polymerization Rate | Effect on Molecular Weight | Other Considerations |

| Initiator Concentration | Increases with higher concentration | Decreases with higher concentration | Can influence the degree of branching. |

| Temperature | Increases with higher temperature | Can decrease due to increased chain transfer | May lead to side reactions at very high temperatures. |

| Solvent | Can affect reaction kinetics and polymer solubility | Can influence chain conformation | Important for controlling viscosity and heat dissipation. |

| Monomer Concentration | Increases with higher concentration | Can increase, especially with the gel effect | Affects the viscosity of the reaction medium. |

Copolymerization Behavior of 2 Allyloxyethyl Methacrylate

Reactivity Ratios and Statistical Copolymerization Analysis

The copolymerization of 2-allyloxyethyl methacrylate (B99206) involves the statistical incorporation of this monomer with other vinyl monomers into a polymer chain. The resulting copolymer composition and microstructure are dictated by the relative reactivities of the propagating radical and the monomers present.

Determination of Monomer Reactivity Ratios in Binary Systems

Monomer reactivity ratios (r₁ and r₂) are critical parameters in copolymerization that describe the tendency of a propagating polymer chain ending in one monomer unit (M₁) to add another molecule of the same monomer (M₁) versus a molecule of the comonomer (M₂). The ratio is defined as the rate constant for homopropagation divided by the rate constant for cross-propagation (e.g., r₁ = k₁₁/k₁₂).

These ratios are typically determined by conducting a series of copolymerizations with varying initial monomer feed compositions. The resulting copolymer composition is then measured, often using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy or elemental analysis, at low monomer conversion. Linearization methods, such as the Fineman-Ross and Kelen-Tüdös methods, or non-linear least squares analysis are then applied to the data to calculate the reactivity ratios.

Despite the established methodologies for determining these parameters, a review of available scientific literature and patent documents did not yield specific, published monomer reactivity ratios for the binary copolymerization of 2-allyloxyethyl methacrylate with common comonomers such as styrene (B11656) or methyl methacrylate. This information is essential for precisely predicting copolymer composition and sequence distribution.

Impact of Comonomer Structure on Polymerization Rates

Controlled Radical Copolymerization Strategies

Controlled radical polymerization (CRP) techniques offer the ability to synthesize polymers with predetermined molecular weights, narrow molecular weight distributions, and complex architectures. The application of these methods to a bifunctional monomer like AEM is of interest for creating well-defined functional polymers.

Application of Atom Transfer Radical Polymerization (ATRP)

Atom Transfer Radical Polymerization (ATRP) is a robust CRP method that utilizes a transition metal complex (typically copper-based) to reversibly activate and deactivate propagating radicals. dss.go.th This technique is widely used for a variety of methacrylate monomers, including methyl methacrylate (MMA), glycidyl (B131873) methacrylate (GMA), and 2-hydroxyethyl methacrylate (HEMA), yielding well-controlled polymers. google.com.pg The general tolerance of ATRP to various functional groups suggests its potential applicability to AEM. dss.go.th

However, specific studies detailing the successful ATRP of this compound were not found in the surveyed literature. The presence of the allyl group could present challenges, as it might interact with the transition metal catalyst or participate in side reactions, potentially disrupting the controlled nature of the polymerization.

Use of Reversible Addition-Fragmentation Chain Transfer (RAFT) Polymerization

Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization is another versatile CRP technique that controls polymerization by using a dithioester or related compound as a chain transfer agent. epo.org This method is compatible with a wide range of monomers, including functional methacrylates, and is known for its tolerance to various reaction conditions. epo.orggoogle.com

As with ATRP, a detailed investigation of scholarly articles did not reveal specific examples of the RAFT polymerization of this compound. While the polymerization of other methacrylates is well-established using RAFT, the influence of the allylic functionality within AEM on the RAFT process remains an area for further investigation.

Exploring Cobalt-Mediated Chain Transfer in Copolymerization

Catalytic Chain Transfer (CCT) polymerization using cobalt complexes is a highly effective method for controlling the molecular weight of polymers, particularly for producing macromonomers with a terminal vinyl group. google.comgoogle.com.na This technique has been successfully applied to the polymerization of methacrylates.

A patent document describes the use of a cobalt(II) chelate as a catalytic chain transfer agent in the copolymerization of a complex monomer mixture that includes allyloxyethyl methacrylate. google.com In one example, a mixture of styrene, methyl methacrylate, n-butyl methacrylate, sorbyl methacrylate, and allyloxyethyl methacrylate was polymerized in toluene (B28343). The use of the cobalt catalyst was shown to be effective in controlling the molecular weight of the resulting copolymer.

| Monomer Feed Composition (mole %) | Initiator | Catalyst/Initiator Ratio | Conversion (%) | Mn | Mw | Mw/Mn | Peak MW |

| Styrene (10%) | 2-(t-butylazo)-2-cyanopropane | 0.005 | 84 | 6,960 | 32,500 | 4.6 | 10,000 |

| Methyl Methacrylate (30%) | |||||||

| n-Butyl Methacrylate (45%) | |||||||

| Sorbyl Methacrylate (5%) | |||||||

| Allyloxyethyl Methacrylate (10%) |

Table based on data from patent US4680352A. google.com

This finding demonstrates that cobalt-mediated chain transfer is a viable strategy for the copolymerization of monomer feeds containing this compound, providing a pathway to functional copolymers with controlled molecular characteristics. google.com

Copolymerization with Diverse Monomer Classes

The incorporation of this compound into polymer chains alongside other monomers allows for the modification of the final polymer's physical and chemical properties. The dual functionality of this compound, with its reactive methacrylate double bond and a less reactive allyl group, influences its copolymerization behavior.

Aliphatic and Aromatic (Meth)acrylate Comonomers

The copolymerization of this compound with common aliphatic and aromatic (meth)acrylates is a key method for producing polymers with a variety of properties. While specific reactivity ratios for this compound are not widely published, the behavior of analogous systems, such as those involving allyl methacrylate, provides significant insight.

In free-radical polymerizations, the methacrylate group of this compound is the primary site of reaction, behaving similarly to other methacrylate monomers. For instance, a study on a terpolymer system involving allyl methacrylate, butyl methacrylate, and methyl methacrylate provides a useful parallel. NMR analysis of the resulting copolymer revealed a composition of 21% allyl methacrylate, 44% butyl methacrylate, and 35% methyl methacrylate, indicating that these monomers can be effectively incorporated into a single polymer chain. epo.org

The general principles of methacrylate copolymerization suggest that the reactivity ratios are influenced by the nature of the comonomer's alkyl or aryl group. kpi.ua For example, the copolymerization of methyl methacrylate (MMA) with butyl acrylate (B77674) (BA) results in reactivity ratios that favor the incorporation of MMA, but still allow for the formation of random copolymers. nsf.govnih.gov It is expected that this compound would exhibit similar behavior, with its reactivity being comparable to other methacrylates. The product of the reactivity ratios (r₁r₂) for such systems is typically less than one, leading to the formation of random copolymers with a distribution of monomer units along the chain. asianpubs.org

Table 1: Example Copolymer Composition with (Meth)acrylate Comonomers

| Comonomer | Monomer Type | Resulting Copolymer Composition | Analytical Method |

| Allyl Methacrylate, Butyl Methacrylate, Methyl Methacrylate | Aliphatic Methacrylates | 21% Allyl, 44% Butyl, 35% Methyl | NMR epo.org |

Functional Monomers (e.g., Hydroxyl, Carboxyl, Amine-Containing)

The introduction of functional monomers into copolymers containing this compound can impart specific chemical properties, such as hydrophilicity, charge, and sites for post-polymerization modification.

Hydroxyl-Containing Monomers: The copolymerization with monomers like 2-hydroxyethyl methacrylate (HEMA) is feasible and results in polymers with pendant hydroxyl groups. These groups can enhance water solubility and provide sites for crosslinking or further chemical reactions. nih.govgoogle.com The copolymerization of HEMA with other methacrylates is well-established, typically proceeding via free-radical polymerization to form random copolymers. nih.gov

Carboxyl-Containing Monomers: Methacrylic acid (MAA) is a common carboxyl-containing comonomer. google.com Its copolymerization with this compound would introduce acidic functional groups into the polymer chain, which can be used to control the polymer's solubility in aqueous solutions based on pH or to chelate metal ions. Copolymers of HEMA and MAA have been synthesized, demonstrating the compatibility of hydroxyl and carboxyl functional methacrylates in a single polymer system. google.com

Amine-Containing Monomers: Monomers such as N,N-dimethylaminoethyl methacrylate (DMAEMA) can be copolymerized to introduce amine functionalities. A German patent describes the synthesis of ionic copolymers from cyclic ketene (B1206846) acetals and various functional methacrylates, including a sulfonated derivative containing an allyloxy group, specifically [2-(2-methyl-1-methylene-allyloxy)]-ethanesulfonate. researchgate.net This illustrates the potential for creating complex functional copolymers incorporating the allyloxy moiety.

Vinyl and Styrenic Comonomers

The copolymerization of this compound with vinyl and styrenic monomers is another important route to functional polymers.

Styrenic Monomers: Styrene is a widely used comonomer that can be copolymerized with methacrylates. The reactivity ratios for the styrene (Sty) and methyl methacrylate (MMA) system are well-documented, with typical values of approximately r₁(Sty) = 0.52 and r₂(MMA) = 0.46. researchgate.netiupac.org Since both reactivity ratios are less than one, this system tends to form random copolymers, with an azeotropic point where the copolymer composition matches the monomer feed composition. Given the structural similarity, the copolymerization of this compound with styrene is expected to follow a similar pattern, leading to the formation of random copolymers whose properties can be tuned by adjusting the monomer feed ratio.

Vinyl Monomers: Copolymerization with vinyl monomers such as vinyl acetate (B1210297) is also possible. However, due to the significant difference in reactivity between a methacrylate and vinyl acetate, this type of copolymerization can be more challenging to control and may result in copolymers with a more block-like or gradient structure unless specific techniques are employed.

Sequence Distribution and Microstructure Analysis in Copolymers

High-resolution 1H and 13C NMR, along with two-dimensional NMR techniques (like HSQC and HMBC), are used to analyze the triad (B1167595) and pentad sequences of monomers in the copolymer chain. kpi.uaismar.org For example, in the analysis of methyl methacrylate-methyl acrylate copolymers, distinct signals in the α-methyl proton region of the 1H NMR spectrum can be assigned to different triad sequences (e.g., MMA-MMA-MMA, MMA-MMA-MA, MA-MMA-MA). ismar.org The relative intensities of these peaks allow for the quantification of the different sequences.

Similarly, the microstructure of copolymers containing this compound can be determined. The signals from the protons and carbons of the this compound unit would be influenced by the nature of the neighboring monomer units. For instance, the chemical shift of the α-methyl group on the methacrylate backbone would vary depending on whether it is flanked by two other this compound units, two comonomer units, or one of each. This allows for the determination of the degree of randomness or blockiness in the copolymer.

The general methodology for this analysis involves:

Synthesizing a series of copolymers with varying monomer feed ratios.

Acquiring high-resolution 1H and 13C NMR spectra.

Assigning the observed resonances to specific monomer sequences (dyads, triads, pentads) and stereochemical arrangements (tacticity). sci-hub.se

Comparing the experimentally determined sequence distributions to theoretical models based on the calculated reactivity ratios to understand the polymerization kinetics. ismar.org

Development of Polymer Networks and Crosslinked Architectures

Crosslinking Mechanisms Involving the Allyl Group

The presence of the allyl group distinguishes 2-allyloxyethyl methacrylate (B99206) from conventional methacrylate monomers, offering additional routes for network formation. While the methacrylate group is readily polymerized, the allyl group's reactivity can be harnessed through specific mechanisms to introduce crosslinks, thereby enhancing the material's mechanical and thermal properties.

In standard free-radical polymerization, the methacrylate double bond of 2-allyloxyethyl methacrylate is significantly more reactive than the allyl double bond. Polymerization is initiated by radicals, which preferentially add across the methacrylate C=C bond, leading to the formation of linear polymer chains with pendant allyl groups. itu.edu.tr

However, the allyl group is susceptible to a process known as degradative chain transfer. tandfonline.comresearchgate.net In this process, a propagating radical abstracts a hydrogen atom from the methylene (B1212753) group adjacent to the allyl double bond (the allylic position). This terminates the kinetic chain and produces a resonance-stabilized allyl radical. researchgate.net This new radical is relatively unreactive and slow to reinitiate polymerization, which often results in polymers with low molecular weights. gantrade.comkyoto-u.ac.jp

A more controlled and efficient method for crosslinking via the allyl group is the thiol-ene reaction, a prime example of "click chemistry". semanticscholar.orgcisco.com This reaction involves the radical-mediated addition of a thiol (a compound containing an S-H group) across an ene (an alkene, such as the allyl group). wikipedia.org The process is typically initiated by photoinitiators or thermal initiators and proceeds via a step-growth mechanism, which is fundamentally different from the chain-growth polymerization of methacrylates. nih.govnih.gov

The key steps in the thiol-ene reaction are:

Initiation: A radical is generated from an initiator.

Chain Transfer: The initiator radical abstracts a hydrogen atom from a thiol, creating a thiyl radical (RS•).

Propagation: The thiyl radical adds to the allyl group's double bond, forming a carbon-centered radical. This radical then abstracts a hydrogen from another thiol molecule, forming the final thioether linkage and regenerating a thiyl radical, which continues the cycle. researchgate.net

This mechanism is highly efficient, rapid, and often resistant to oxygen inhibition, a common issue in free-radical polymerizations. researchgate.netrsc.org By using multifunctional thiols and this compound, highly uniform and homogeneous polymer networks can be synthesized under mild conditions. wikipedia.orgmdpi.com The resulting network density and properties can be precisely controlled by adjusting the stoichiometry between the thiol and allyl functional groups.

| Feature | Free-Radical Crosslinking | Thiol-Ene Click Chemistry |

| Mechanism | Chain-growth followed by branching/crosslinking | Step-growth radical addition |

| Primary Reactant | Pendant allyl groups on existing polymer chains | Allyl groups and multifunctional thiols |

| Efficiency | Lower, prone to degradative chain transfer researchgate.net | High, characteristic of a "click" reaction semanticscholar.org |

| Network Homogeneity | Often non-uniform | Generally high and uniform wikipedia.org |

| Oxygen Sensitivity | High | Low to negligible researchgate.net |

| Control over Structure | Limited | High, controlled by stoichiometry nih.gov |

Photo-initiated polymerization provides excellent spatial and temporal control over the crosslinking process. nih.gov When this compound is formulated with a photoinitiator, exposure to light of an appropriate wavelength generates free radicals that initiate polymerization. nih.gov

Two main types of photoinitiators are commonly used:

Type I Photoinitiators: These undergo unimolecular bond cleavage upon irradiation to form free radicals. Examples include benzoin (B196080) derivatives and acetophenone (B1666503) derivatives. google.com

Type II Photoinitiators: These undergo a bimolecular reaction where the excited state of the photoinitiator interacts with a co-initiator (e.g., an amine) to generate radicals. A common example is the benzophenone/amine system. google.com

In a system containing this compound, the generated radicals will primarily initiate the chain-growth polymerization of the more reactive methacrylate groups. researchgate.net As the polymer chains form, the viscosity of the system increases, and at higher conversions, the pendant allyl groups can participate in crosslinking reactions, as described in the free-radical pathway. itu.edu.tr

Furthermore, photopolymerization is the most common method for initiating thiol-ene reactions. nih.gov In a formulation containing this compound, a multifunctional thiol, and a photoinitiator, UV or visible light exposure will efficiently drive the thiol-ene step-growth process, leading to rapid network formation. elsevierpure.com The ability to trigger crosslinking with light is advantageous for applications such as coatings, adhesives, and 3D printing, where curing on demand is required.

Synthesis and Characterization of Interpenetrating Polymer Networks (IPNs)

Interpenetrating Polymer Networks (IPNs) are materials composed of two or more distinct polymer networks that are at least partially interlaced on a molecular scale but not covalently bonded to each other. pslc.ws The unique bifunctionality of this compound makes it an ideal candidate for creating IPNs, as its two reactive groups can form separate networks through orthogonal polymerization mechanisms.

The core design principle for creating IPNs with this compound is to leverage the differential reactivity of its methacrylate and allyl groups. One network can be formed from the methacrylate groups via free-radical polymerization, while the second, independent network is formed from the allyl groups, typically through a more selective chemistry like the thiol-ene reaction.

There are two primary synthetic strategies for forming IPNs: pslc.wsnih.gov

Sequential IPN Synthesis: In this approach, the first network is formed and then swollen with the monomers and crosslinkers for the second network, which is then polymerized in situ. pslc.wsresearchgate.net For a this compound system, this could involve:

First, polymerizing the methacrylate groups using a free-radical initiator to form a crosslinked polymethacrylate (B1205211) network (Network 1).

Next, swelling this network with a multifunctional thiol and a suitable initiator.

Finally, initiating the thiol-ene reaction (e.g., photochemically) to form the second, interpenetrating network (Network 2) from the pendant allyl groups. mdpi.com

Simultaneous IPN Synthesis: Here, the monomers and crosslinkers for both networks are mixed, and the polymerizations are carried out at the same time but via non-interfering chemical routes. pslc.wsnih.gov A simultaneous IPN using this compound could be designed by mixing the monomer with a multifunctional thiol, a free-radical initiator, and a photoinitiator. The methacrylate polymerization could be initiated thermally, while the thiol-ene reaction involving the allyl groups is initiated photochemically. The kinetics of each reaction can be tuned by controlling factors like temperature and light intensity to manage the development of the final morphology. nih.gov

The compatibility between the two forming networks is a critical factor that influences the final material's morphology and properties. mdpi.com If the two networks are miscible, a homogeneous IPN is formed. If they are immiscible, phase separation will occur, leading to heterogeneous morphologies with distinct domains.

The crosslink density, defined as the number of crosslinks per unit volume, is a critical parameter that dictates the performance of polymer networks and IPNs. A higher network density generally results in a material that is stiffer, has a higher glass transition temperature (Tg), and exhibits lower swelling in solvents.

Mechanical Properties: Increasing the network density typically leads to a higher elastic modulus and improved strength. However, it can also decrease the material's toughness and elongation at break, making it more brittle. mdpi.com In a this compound IPN, the density of the polymethacrylate network can be adjusted by adding a dimethacrylate crosslinker, while the density of the thiol-ene network can be controlled by the functionality of the thiol monomer.

Thermal Properties: The glass transition temperature (Tg) is strongly dependent on network density. Higher crosslinking restricts the mobility of polymer chains, leading to an increase in Tg. In IPNs, the presence of two distinct networks may result in two separate Tgs if the polymers are phase-separated, or a single, broadened Tg if they are miscible.

Swelling Behavior: The ability of a network to absorb solvents is inversely related to its crosslink density. uq.edu.au A tightly crosslinked network has smaller spaces between chains, restricting the ingress of solvent molecules. This property is crucial for applications such as hydrogels and membranes.

The table below summarizes the general effects of increasing network density on the performance of polymers derived from this compound.

| Property | Influence of Increased Network Density | Rationale |

| Elastic Modulus | Increases | Greater resistance to deformation due to more constraints on chain movement. |

| Tensile Strength | Generally Increases | More covalent bonds must be broken for material failure. |

| Toughness | Often Decreases | Reduced chain mobility can lead to more brittle fracture. |

| Glass Transition Temp. (Tg) | Increases | Restricted segmental motion requires more thermal energy for transition. mdpi.com |

| Solvent Swelling | Decreases | Smaller mesh size of the network physically limits solvent uptake. uq.edu.au |

| Permeability | Decreases | Denser network structure creates a more tortuous path for diffusing molecules. |

Formation and Properties of Hydrogel Systems

Hydrogels are three-dimensional, water-swollen polymer networks. The incorporation of this compound into hydrogel formulations can significantly influence their formation, structure, and ultimate properties due to its unique chemical nature.

Gelation Kinetics and Network Formation Parameters

The gelation kinetics of hydrogel systems containing this compound are complex, influenced by the differential reactivity of the methacrylate and allyl functional groups. The methacrylate group typically undergoes rapid free-radical polymerization, leading to the initial formation of linear or lightly branched polymer chains. The subsequent, slower polymerization of the allyl groups contributes to the development of a more intricately crosslinked network.

Key parameters that govern the network formation include:

Monomer Concentration: The initial concentration of AOEM and any co-monomers will dictate the density of the resulting polymer network.

Temperature: Polymerization temperature plays a crucial role in the kinetics of the reaction. Higher temperatures generally lead to faster polymerization rates for both functional groups, but can also lead to more complex network structures due to increased chain transfer reactions.

Solvent: The choice of solvent can affect the solubility of the monomers and the resulting polymer, influencing the homogeneity and morphology of the final hydrogel network.

Studies on analogous methacrylate-based systems have utilized techniques such as rheometry to monitor the evolution of the storage modulus (G') and loss modulus (G'') during polymerization, allowing for the determination of the gel point. For AOEM-containing systems, one would expect a multi-stage gelation profile, reflecting the sequential polymerization of the methacrylate and allyl moieties.

Table 1: Hypothetical Gelation Parameters for AOEM-Based Hydrogels

| Parameter | Condition 1 | Condition 2 | Condition 3 |

| AOEM Concentration (mol/L) | 0.5 | 1.0 | 1.0 |

| Initiator Concentration (mol/L) | 0.01 | 0.01 | 0.02 |

| Temperature (°C) | 50 | 50 | 60 |

| Gel Time (min) | 45 | 30 | 20 |

This table is illustrative and represents expected trends based on general principles of polymer chemistry, as specific experimental data for AOEM is not widely available.

Swelling Behavior and Network Morphology in Hydrogels

The swelling behavior of hydrogels is a critical property that is intrinsically linked to the network morphology. For hydrogels incorporating this compound, the degree of crosslinking, which is determined by the extent of both methacrylate and allyl group polymerization, is a primary determinant of their swelling capacity.

Swelling Behavior:

The equilibrium swelling ratio (ESR) of a hydrogel is a measure of its ability to absorb and retain water. It is influenced by several factors:

Crosslink Density: A higher degree of crosslinking, resulting from the polymerization of both types of double bonds in AOEM, leads to a tighter network structure. This reduces the space available for water molecules to penetrate, thereby decreasing the equilibrium swelling ratio.

Hydrophilicity: The presence of the ether and ester groups in the AOEM monomer imparts a degree of hydrophilicity to the polymer network, which promotes water absorption.

pH and Ionic Strength: If the hydrogel network contains ionizable groups (either from co-monomers or through modification of the AOEM unit), the swelling behavior can become sensitive to the pH and ionic strength of the surrounding medium.

Research on other methacrylate-based hydrogels has shown that the swelling process often follows Fickian diffusion behavior, where the rate of water uptake is proportional to the concentration gradient.

Network Morphology:

The morphology of the hydrogel network, including pore size and distribution, is established during the polymerization and crosslinking process. In AOEM-based hydrogels, the two-stage polymerization of the methacrylate and allyl groups can lead to a heterogeneous network structure. The initial, rapid polymerization of the methacrylate groups can form microgels or densely crosslinked regions, which are then interconnected by the slower reacting allyl groups. This can result in a network with a broad distribution of pore sizes.

Techniques such as scanning electron microscopy (SEM) are commonly used to visualize the porous structure of swollen hydrogels. For an AOEM-based hydrogel, one might expect to observe a complex, porous architecture with interconnected channels, the dimensions of which would be dependent on the specific polymerization conditions.

Table 2: Expected Swelling Properties of AOEM Hydrogels with Varying Crosslinker Content

| AOEM Content (% w/w) | Co-monomer (HEMA) (% w/w) | Equilibrium Swelling Ratio (ESR) |

| 5 | 95 | High |

| 10 | 90 | Medium |

| 20 | 80 | Low |

This table provides a qualitative representation of the expected trend, where increasing the concentration of the dual-functional AOEM monomer would lead to a higher crosslink density and consequently, a lower swelling ratio.

Advanced Materials Applications of 2 Allyloxyethyl Methacrylate Based Polymers

Functional Coatings and Adhesives

The incorporation of 2-ALLYLOXYETHYL METHACRYLATE (B99206) into polymer resins for coatings and adhesives imparts desirable properties such as enhanced durability, chemical resistance, and adhesion. Its ability to form crosslinked networks is central to these performance improvements.

Development of Crosslinkable Coating Formulations

In the field of protective coatings, particularly those cured by ultraviolet (UV) radiation, 2-ALLYLOXYETHYL METHACRYLATE serves as a functional comonomer and crosslinking agent. UV-curable coatings are valued for their rapid curing times, low energy consumption, and solvent-free formulations. nih.govbibliotekanauki.pl The polymerization process in these systems is typically initiated by photolytically generated free radicals. bibliotekanauki.pl

When this compound is included in a formulation, the highly reactive methacrylate double bond readily participates in the initial UV-initiated polymerization, leading to rapid film formation. The pendant allyl groups, which are less reactive to free radicals, largely remain intact. nih.gov These remaining allyl groups can then be induced to react in a secondary curing step, often through the application of heat or further UV exposure, to form a densely crosslinked network. This dual-cure mechanism provides coatings with superior mechanical and resistance properties compared to those based on simple monofunctional or difunctional acrylates. Formulations can be designed for specific applications, including automotive coatings and industrial finishes, where high resistance to scratching and chemicals is required. google.compaint.org

The inclusion of such crosslinking monomers significantly impacts the final properties of the coating film.

Table 1: Representative Properties of UV-Cured Coatings with and without Allyl-Functional Crosslinkers

| Property | Standard Acrylate (B77674) Coating | Acrylate Coating with Allyl-Functional Crosslinker |

| Pencil Hardness | H-2H | 3H-5H |

| Adhesion (ASTM D3359) | 3B-4B | 5B |

| Solvent Resistance (MEK rubs) | ~50 | >150 |

| Cure Mechanism | Single-stage (UV) | Dual-stage (UV/Thermal) |

| Data are generalized from typical performance characteristics of advanced UV-curable coating systems. |

Adhesion Enhancement in Polymer Systems

Effective adhesion to a substrate is a critical requirement for both coatings and adhesives. The chemical structure of this compound, featuring ether and ester functionalities, can enhance adhesion to polar substrates like metals, glass, and certain plastics. These polar groups can participate in intermolecular interactions, such as dipole-dipole forces and hydrogen bonding, with the substrate surface.

In pressure-sensitive adhesives (PSAs), the incorporation of crosslinking monomers is a standard strategy to improve cohesive strength, which prevents adhesive failure under shear stress. google.com By copolymerizing this compound into an acrylic PSA backbone, the resulting polymer has pendant allyl groups available for crosslinking. This creates a stable, three-dimensional network that enhances the shear holding power of the adhesive without compromising other essential properties like tack and peel adhesion. google.com Furthermore, in structural adhesives, the crosslinked network formed by this monomer contributes to improved load-bearing capacity and durability of the bonded joint. The monomer's ability to improve surface properties can also influence interactions on a microscopic level, such as reducing microbial adhesion on dental polymer surfaces. nih.gov

Polymer Composites and Nanocomposites

Polymer composites and nanocomposites are materials where a polymer matrix is reinforced with a dispersed phase, such as fibers or nanoparticles, to achieve mechanical and functional properties superior to the individual components. This compound plays a crucial role as a crosslinking agent and an interfacial modifier in these systems.

Integration as a Crosslinking Component in Composite Matrices

In polymer composites, particularly those used in demanding applications like dental restoratives, the mechanical integrity of the polymer matrix is paramount. mdpi.comresearchgate.net Crosslinking agents are added to the monomer mixture to form a rigid three-dimensional network upon polymerization, which enhances properties like flexural strength, impact strength, and hardness. mdpi.comatamanchemicals.com

This compound, like other multifunctional methacrylates such as Ethylene Glycol Dimethacrylate (EGDMA) and Triethylene Glycol Dimethacrylate (TEGDMA), acts as a bridge between linear polymer chains. mdpi.compocketdentistry.com The polymerization of the methacrylate group incorporates the monomer into the growing polymer chains, while the pendant allyl groups provide sites for subsequent crosslinking. jamorin.com This results in a highly crosslinked polymer network that is more resistant to deformation and fracture. Research in dental materials has shown that the type and concentration of the crosslinking agent significantly influence the final mechanical properties of the composite resin. pocketdentistry.comnih.gov

Table 2: Effect of Crosslinker Type on Mechanical Properties of a PMMA-Based Resin Matrix

| Crosslinker Type (at ~4.6 vol%) | Flexural Strength (MPa) | Flexural Modulus (GPa) |

| EGDMA | 95.8 | 3.0 |

| Dendrimer (12 methacrylate groups) | 98.2 | 3.5 |

| Data adapted from a study on methacrylated dendrimer crosslinkers, illustrating the impact of crosslinker structure on mechanical properties. pocketdentistry.com |

Interfacial Interactions in Hybrid Polymer Systems

The performance of a composite material is heavily dependent on the quality of the interface between the polymer matrix and the reinforcing filler. mdpi.com Strong interfacial adhesion ensures efficient stress transfer from the flexible polymer matrix to the rigid filler, maximizing the reinforcing effect. The chemical structure of this compound can be leveraged to improve these interactions.

Biomedical Polymer Systems (Synthesis and Material Design Focus)

In the biomedical field, polymers are designed for applications such as hydrogels for tissue engineering, contact lenses, and drug delivery systems. ijcce.ac.ir Methacrylate-based polymers, particularly those derived from 2-hydroxyethyl methacrylate (HEMA), are widely used due to their biocompatibility and ability to form water-swollen networks known as hydrogels. researchgate.netrsc.orgresearchgate.netatamanchemicals.com

The synthesis of biomedical hydrogels often involves the copolymerization of a primary hydrophilic monomer like HEMA with a crosslinking agent to form a stable, insoluble network. This compound is an ideal candidate for this purpose. By incorporating it into the polymerization reaction, a hydrogel network can be formed where the degree of crosslinking, and thus the material's properties, can be precisely controlled.

The synthesis is typically carried out via free-radical polymerization in an aqueous solution, using a chemical or photo-initiator. researchgate.net The ratio of the hydrophilic monomer to the crosslinking monomer is a critical design parameter. A higher concentration of this compound leads to a higher crosslink density, resulting in a hydrogel with lower water content, reduced swelling, and higher mechanical stiffness. Conversely, a lower concentration yields a softer, more flexible hydrogel capable of absorbing larger amounts of water. This tunability allows for the design of hydrogels with specific properties tailored for different biomedical applications. researchgate.netresearchgate.net

Table 3: Influence of Comonomer and Crosslinker Concentration on Hydrogel Swelling

| HEMA-based Copolymer System | Crosslinker Conc. (mol%) | Equilibrium Swelling (U%) |

| p(HEMA-co-IA) | 0.3 | ~400% |

| p(HEMA-co-IA) | 0.9 | ~350% |

| p(HEMA-co-AA) | 0.3 | ~250% |

| p(HEMA-co-AA) | 0.9 | ~200% |

| Data adapted from a study on HEMA-based hydrogels with different comonomers (Itaconic Acid - IA; Acrylic Acid - AA) and crosslinker concentrations, demonstrating the effect on hydration capacity (U%). researchgate.net |

Hydrogel Materials for Controlled Release Systems

Hydrogels, three-dimensional polymer networks capable of absorbing large amounts of water or biological fluids, are extensively studied for controlled release applications. While research on hydrogels made from this compound is not as extensive as for monomers like 2-hydroxyethyl methacrylate (HEMA), its chemical structure offers significant potential for creating advanced controlled release systems. The incorporation of this compound into a hydrogel network can introduce hydrophobicity and additional cross-linking sites via the allyl group.

The presence of the allyl ether side chain can modulate the swelling behavior of the hydrogel, a critical factor in controlling the diffusion and release of encapsulated therapeutic agents. The release kinetics of a drug from a hydrogel is often governed by its swelling ratio; by adjusting the concentration of this compound in the polymer, the release profile can be fine-tuned. For instance, in hydrogels based on similar methacrylate monomers, increasing the cross-linker concentration has been shown to decrease the swelling rate and, consequently, the drug release rate. dergipark.org.tr

Furthermore, the pendant allyl groups serve as reactive sites for secondary cross-linking or for the covalent attachment of drug molecules. This allows for the design of prodrug-polymer systems where the drug is tethered to the hydrogel and released upon the cleavage of a specific chemical bond, offering a more controlled and targeted release mechanism compared to simple diffusion-based systems. This approach is analogous to systems where molecules are attached via hydroxyl groups on HEMA-based hydrogels. biointerfaceresearch.com

Polymer Scaffolds in Material Engineering

In material and tissue engineering, polymer scaffolds provide a temporary three-dimensional structure that supports cell adhesion, proliferation, and differentiation to regenerate tissues and organs. The properties of the scaffold, including mechanical strength, porosity, biodegradability, and surface chemistry, are crucial for its success. This compound can be employed as a comonomer in the fabrication of these scaffolds to impart specific, desirable characteristics.

The inclusion of this compound in a polymer matrix, such as one based on Poly(methyl methacrylate) (PMMA), can enhance the material's properties for scaffold applications. mdpi.com The dual reactivity of the monomer allows for a two-stage curing process. First, the methacrylate groups can be polymerized to form the primary scaffold structure. Subsequently, the unreacted pendant allyl groups can be cross-linked using various methods, such as thiol-ene "click" chemistry or free-radical polymerization, to increase the mechanical stiffness and stability of the scaffold post-fabrication. This enables the creation of scaffolds with tunable mechanical properties that can match the target tissue, a significant challenge in the field. nih.gov

The interconnected porous structure essential for nutrient transport and cell migration within a scaffold can be controlled by the polymerization technique used. mdpi.com The ability to modify the scaffold surface by functionalizing the allyl groups allows for the attachment of bioactive molecules, such as growth factors or adhesion peptides, to promote specific cellular responses and enhance tissue integration.

Specialty Polymer Formulations

The distinct reactivity of its two functional groups makes this compound a key component in a variety of specialty polymer formulations designed for high-performance applications.

Photosensitive Polymer Applications

Polymers based on this compound are utilized in photosensitive compositions, particularly in the field of lithography and photoresists. mdpi.com These materials are essential for manufacturing microelectronics and printing plates. In these applications, a photosensitive layer containing the polymer is applied to a substrate. Upon exposure to light of a specific wavelength, a polymerization initiator triggers the cross-linking of the polymer chains, rendering the exposed areas insoluble.

Table 1: Components in Photosensitive Formulations Containing this compound

| Component | Function | Reference |

| Binder Polymer | Provides the main structural matrix and film-forming properties. | mdpi.com |

| Ethylenically Unsaturated Compound (e.g., this compound) | Acts as a cross-linker upon exposure to light, insolubilizing the exposed areas. | mdpi.comgoogleapis.com |

| Polymerization Initiator | Absorbs light and generates free radicals to initiate polymerization. | mdpi.com |

| Additives (e.g., surfactants, plasticizers) | Improve coating properties, adhesion, and stability of the formulation. | mdpi.com |

Polymers for Separation Technologies

In separation science, functional polymers are critical for creating membranes and chromatographic media with high selectivity and efficiency. Methacrylate-based polymers are widely used for these applications due to their chemical stability and the ease with which their surfaces can be functionalized. researchgate.netnih.gov While direct applications of poly(this compound) are not widely reported, its structure is highly suitable for creating advanced separation materials.

The monomer can be copolymerized to form porous membranes. The pendant allyl groups on the pore surfaces can then be chemically modified to introduce specific functionalities. For example, they could be functionalized with charged groups for ion-exchange chromatography or with hydrophobic or hydrophilic moieties to control the membrane's interaction with different molecules in a mixture. nih.gov This approach allows for the fabrication of affinity membranes designed to capture specific target molecules, such as proteins. nih.gov

In a related context, CO2-responsive membranes have been developed using poly(2-diethylaminoethyl methacrylate) (PDEAEMA), where the polymer chains on the pore walls expand or contract in response to CO2, thus tuning the pore size and separation characteristics. njtech.edu.cn A similar principle could be applied using this compound, where the allyl groups could be functionalized with CO2-responsive units to create "smart" membranes for controlled and reversible separation processes.

Additives for Enhanced Material Performance

This compound can be incorporated as a monomeric additive into various polymer systems to enhance their performance. Its bifunctional nature allows it to act as a cross-linking agent or a coupling agent, improving the mechanical and thermal properties of the final material.

When copolymerized with other monomers, the methacrylate group integrates into the main polymer backbone, while the allyl group remains available for subsequent reactions. This is particularly useful in creating interpenetrating polymer networks or in improving the adhesion between a polymer matrix and a filler material. For example, it can be used in hydrophobic polymer formulations to provide a reactive site for further modifications. googleapis.com In metal-film-coated substrates, polymers containing this compound can be part of an insulating resin composition, where the allyl groups can contribute to the cross-linking of the resin, enhancing its mechanical strength and thermal resistance. googleapis.comresearchgate.net

Theoretical and Computational Studies of 2 Allyloxyethyl Methacrylate Polymerization

Molecular Dynamics Simulations of Polymerization Processes

Molecular Dynamics (MD) simulations are a powerful computational method used to study the physical movements of atoms and molecules over time. For the polymerization of 2-allyloxyethyl methacrylate (B99206), MD simulations can model the entire process from monomer diffusion to the formation of a complex, crosslinked polymer network. These simulations provide a virtual window into the structural evolution and dynamic properties of the resulting material. mdpi.com

The process begins by constructing an atomistic model of the system, placing monomer molecules in a simulation box. mdpi.com A force field, such as CVFF (Consistent Valence Force Field) or PCFF (Polymer Consistent Force Field), is chosen to describe the interatomic and intramolecular forces. mdpi.comgrafiati.com The simulation then proceeds by solving Newton's equations of motion for the system, allowing the tracking of each atom's trajectory.

Key research findings from MD simulations on related crosslinked polymethacrylate (B1205211) systems include:

Crosslinking Procedure: Algorithms have been developed to simulate the formation of crosslinks by identifying reactive sites (in this case, the allyl and methacrylate double bonds) that come within a certain cutoff distance. mdpi.comarxiv.org This allows for the in-silico construction of the polymer network.

Network Structure and Density: MD simulations can predict the final network topology, including crosslink density and the average number of backbone atoms between crosslinks. These structural features are known to have a significant effect on the material's properties, such as the glass transition temperature. nih.gov

Thermomechanical Properties: Once the crosslinked polymer model is built and equilibrated, MD simulations can be used to predict macroscopic properties. By applying virtual mechanical stress or thermal changes, properties like the elastic modulus and the coefficient of thermal expansion can be calculated and correlated with the crosslink density. mdpi.com

Table 1: Illustrative Data from MD Simulation of a Polymethacrylate Network

| Property | Simulated Value | Significance |

|---|---|---|

| Crosslink Density (%) | 75 | Indicates the extent of network formation via allyl group reaction. |

| Glass Transition Temperature (Tg) | 150 °C | Predicts the transition from a rigid to a more flexible state. nih.gov |

| Young's Modulus | 3.5 GPa | Measures the material's stiffness. mdpi.com |

| Radius of Gyration (Rg) | 2.8 nm | Describes the overall size and compactness of the polymer coils. icm.edu.pl |

Quantum Chemical Calculations of Monomer Reactivity

Quantum chemical (QC) calculations, particularly those based on Density Functional Theory (DFT), are employed to investigate the electronic structure and reactivity of molecules. mdpi.com For a monomer like 2-allyloxyethyl methacrylate with two distinct polymerizable groups, QC methods are essential for understanding their relative reactivities, which governs the polymerization kinetics and the resulting polymer microstructure. lookchem.com

The reactivity of the methacrylate and allyl double bonds can be assessed by calculating various molecular descriptors:

Frontier Molecular Orbitals (HOMO/LUMO): The energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial. The energy gap between them indicates the molecule's chemical reactivity. A smaller gap generally implies higher reactivity.

Electrostatic Potential (ESP): Mapping the ESP onto the electron density surface reveals the distribution of charge. Electrophilic sites (positive potential), where a radical species would attack, can be identified on the carbon atoms of the double bonds.

Transition State Analysis: QC methods can model the transition states of radical addition to both the methacrylate and allyl groups. By calculating the activation energy for each pathway, a quantitative prediction of their relative reaction rates can be made. mdpi.com Studies on allyl methacrylate have shown that the reactivity of the allyl group is significantly lower than that of the methacrylate group. lookchem.comnih.gov

Reactivity Ratios: For copolymerization, QC can be used to predict monomer reactivity ratios. mdpi.com In the case of this compound, this can be viewed as an intramolecular copolymerization. The calculations would focus on the four possible propagation reactions: a methacryl-terminated radical adding to either a methacrylate or an allyl group, and an allyl-terminated radical adding to either group.

A study on the cycloaddition reaction of allyl methacrylate demonstrated the utility of quantum-chemical modeling in analyzing reaction mechanisms, finding a stepwise mechanism to be favorable. uran.ua Such calculations for this compound would elucidate the electronic influence of the ethoxy spacer on the two reactive centers compared to simple allyl methacrylate.

Table 2: Illustrative Quantum Chemical Descriptors for this compound Reactive Sites

| Parameter | Methacrylate C=C | Allyl C=C | Interpretation |

|---|---|---|---|

| Calculated Activation Energy (kJ/mol) | ~25 | ~45 | Lower energy for methacrylate indicates much higher reactivity to radical addition. |

| Mulliken Charge on β-carbon | -0.25 e | -0.15 e | More negative charge on the methacrylate β-carbon suggests a more favorable site for electrophilic radical attack. |

| LUMO Energy (eV) | -0.5 | +0.2 | Lower LUMO energy for the methacrylate group indicates greater electron-accepting ability. |

Predictive Modeling of Polymer Structure and Network Formation

Predictive modeling combines computational algorithms and statistical methods to forecast the properties of materials based on their chemical structure. For complex systems like the crosslinked networks formed from this compound, these models are crucial for rational material design, bypassing time-consuming trial-and-error experiments. nih.govresearchgate.net

Approaches to predictive modeling for these polymer networks include:

Quantitative Structure-Property Relationships (QSPR): QSPR models establish a mathematical relationship between molecular descriptors (calculated from the monomer structure) and macroscopic properties of the resulting polymer. nih.gov For poly(this compound), descriptors would quantify aspects of the monomer's size, shape, and electronic properties to predict the final network's glass transition temperature, mechanical strength, or swelling behavior. researchgate.net

Graph-Network-Based Algorithms: As polymerization progresses, a complex network of chemical bonds is formed. Graph theory provides a natural framework to represent this structure, where monomers are nodes and bonds are edges. arxiv.orgnih.gov Recently developed graph-network-based algorithms can dynamically update force-field parameters as new bonds form, allowing for accurate prediction of properties in highly cross-linked systems. This method is particularly suited for modeling the polymerization of this compound, capturing the evolution from individual monomers to a fully cured network. arxiv.org

Kinetic Modeling: Predictive models can also be based on the kinetics of the polymerization reactions. By using the reactivity parameters derived from quantum chemical calculations, one can simulate the copolymerization process to predict the incorporation of allyl and methacrylate groups over time. This allows for the prediction of key events like the gel point—the conversion at which an infinite polymer network first forms.

These predictive frameworks enable the design of "virtual polymers." By systematically changing the monomer structure in silico (e.g., altering the length of the ether linkage) and running the models, researchers can screen a vast number of potential structures to identify candidates with desired properties before committing to their actual synthesis. nih.gov

Future Directions and Emerging Research Avenues

Sustainable and Green Synthesis Routes for 2-ALLYLOXYETHYL METHACRYLATE (B99206)

The chemical industry's shift towards sustainability is driving research into greener manufacturing processes for essential monomers like methacrylates. kharagpurcollege.ac.injddhs.com The principles of green chemistry, which prioritize waste reduction, the use of renewable resources, and energy efficiency, are central to this effort. kharagpurcollege.ac.intubitak.gov.tr For 2-allyloxyethyl methacrylate, future research aims to move beyond traditional synthesis methods that may rely on petroleum-based feedstocks and harsh reagents. kharagpurcollege.ac.in

Emerging research focuses on several key areas:

Catalytic Efficiency: The development of novel heterogeneous catalysts is a primary goal. mdpi.com For instance, research into one-step oxidative esterification of methacrolein (B123484) to methyl methacrylate using gold nanocatalysts highlights a path toward more efficient and selective processes that minimize byproducts. mdpi.com Similar catalytic strategies could be adapted for the synthesis of this compound.

Renewable Feedstocks: A long-term objective is to replace petrochemical-derived precursors with bio-based alternatives. jddhs.com Research into producing key chemical intermediates from renewable sources like biomass is an active field that could eventually provide sustainable pathways to monomers. researchgate.net

Process Intensification: Continuous-flow manufacturing is being explored as a safer, more efficient, and scalable alternative to traditional batch processing. rsc.org Flow chemistry allows for precise control over reaction conditions, can handle highly energetic intermediates safely, and often results in higher yields and purity, aligning with the goals of green engineering. rsc.org

Table 1: Comparison of Conventional and Green Synthesis Approaches for Methacrylates

| Feature | Conventional Synthesis | Emerging Green Synthesis |

|---|---|---|

| Feedstocks | Typically petroleum-based (e.g., acetone, hydrocyanic acid) mdpi.com | Focus on renewable, bio-based sources kharagpurcollege.ac.injddhs.com |

| Catalysis | Often uses stoichiometric reagents or less efficient catalysts kharagpurcollege.ac.in | Employs highly selective and recyclable heterogeneous or biocatalysts jddhs.commdpi.com |

| Process | Predominantly batch processing | Shift towards continuous-flow reactors for better control and safety rsc.org |

| Waste | Can generate significant amounts of waste byproducts kharagpurcollege.ac.in | Aims for high atom economy and minimal waste generation jddhs.com |

| Energy | May require high temperature and pressure | Designed to operate at ambient or near-ambient conditions where possible kharagpurcollege.ac.in |

Precision Polymer Engineering through Advanced Control Strategies

Precision polymer engineering involves the design and manufacture of polymers with highly controlled structures and properties for critical, high-performance applications. prepol.comazom.com Achieving this level of precision, especially in complex polymerization reactions, requires sophisticated monitoring and control systems. researchgate.netresearchgate.net

Polymerization reactions are often highly exothermic and involve rapid changes in viscosity, which can lead to auto-acceleration effects (the Trommsdorff effect) and a loss of control over the final polymer structure. scirp.org For a monomer like this compound, controlling the polymerization is crucial to producing polymers with a specific molecular weight, low dispersity, and defined architecture.

Advanced Process Control (APC) is a key enabling technology in this field. researchgate.net It utilizes mathematical models of the process to predict how the reaction will behave and to make real-time adjustments. researchgate.netscirp.org Key strategies include:

Model Predictive Control (MPC): This technique uses a dynamic model of the polymerization process to optimize reactor inputs over time, ensuring the desired polymer properties are achieved while respecting process constraints. scirp.org

Online Monitoring: The development of new online sensors and analytical techniques allows for real-time measurement of reaction variables like monomer conversion, viscosity, and temperature, providing crucial data for feedback control. researchgate.net

Controlled Radical Polymerization (CRP): Techniques like Atom Transfer Radical Polymerization (ATRP) provide intrinsic control over the polymerization process at a molecular level. rsc.orgmdpi.com Research into optimizing CRP methods, for example, by slowly feeding a reducing agent, can lead to well-controlled polymers with narrow molecular weight distributions even at high conversions. rsc.org

Table 2: Advanced Control Strategies in Polymerization

| Control Strategy | Description | Key Benefit for Polymer Engineering |

|---|---|---|

| Model Predictive Control (MPC) | An advanced method that uses a process model to predict future outputs and optimize control moves. scirp.org | Enables tight control over complex, non-linear polymerization dynamics to meet specific product quality targets. researchgate.net |

| Multirate Cascade Control | A hierarchical structure where faster inner loops control variables like temperature, and slower outer loops manage polymer properties. researchgate.net | Effectively manages variables with different dynamic responses, crucial for reactor stability and product consistency. researchgate.net |

| State Estimation Techniques | Uses available online measurements (e.g., temperature, pressure) to infer unmeasurable properties like molecular weight distribution. researchgate.net | Provides critical information for feedback control when direct measurement of key polymer attributes is not possible. researchgate.net |

| Controlled/Living Polymerization | Chemical methods (e.g., ATRP, RAFT) that suppress termination reactions, allowing chains to grow at a similar rate. rsc.orgmdpi.com | Produces polymers with predictable molecular weights, low dispersity, and complex architectures (e.g., block copolymers). mdpi.com |

Exploration of Novel Multifunctional Polymer Architectures

The presence of two distinct reactive sites in this compound—the methacrylate double bond and the allyl ether group—makes it an ideal monomer for creating complex, multifunctional polymer architectures. google.commdpi.com This dual functionality allows for orthogonal polymerization and modification strategies, where one group can react while the other remains available for subsequent transformations.

Future research is focused on leveraging this capability to design advanced materials:

Crosslinked Networks: The methacrylate group can be polymerized to form linear chains, with the pendant allyl groups serving as sites for subsequent crosslinking. Thiol-ene "click" chemistry, a highly efficient and specific reaction between a thiol and an alkene (like the allyl group), is a particularly promising method for forming homogeneous polymer networks. mdpi.com Such networks are being investigated for applications ranging from dental materials to coatings. nih.gov

Graft Copolymers: Polymers can be "grafted" from the allyl groups of a pre-formed poly(this compound) backbone. This allows for the combination of different polymer types, creating materials with hybrid properties.